5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine
CAS No.: 921604-48-0
Cat. No.: VC17330915
Molecular Formula: C15H17ClN4O2
Molecular Weight: 320.77 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine - 921604-48-0](/images/structure/VC17330915.png)
Specification
CAS No. | 921604-48-0 |
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Molecular Formula | C15H17ClN4O2 |
Molecular Weight | 320.77 g/mol |
IUPAC Name | 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H17ClN4O2/c1-3-12(10-5-7-11(8-6-10)20(21)22)19-15-14(16)13(4-2)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,17,18,19) |
Standard InChI Key | GHJDLQBBROKQBW-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=NC=N1)NC(CC)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of the compound is C₁₆H₁₈ClN₅O₂, with a molecular weight of 371.81 g/mol. Key structural features include:
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A pyrimidine ring with chloro and ethyl substituents at positions 5 and 6, respectively.
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A 4-nitrophenyl group linked via a propyl chain to the N4 amine.
Table 1: Comparative Molecular Properties of Analogous Pyrimidine Derivatives
The nitro group at the para position of the phenyl ring enhances electron deficiency, potentially influencing reactivity in electrophilic substitutions . The propyl chain may improve lipid solubility, aiding membrane permeability in biological systems .
Synthesis and Optimization
While no direct synthesis route for this compound is documented, analogous methods from pyrimidine chemistry provide a plausible pathway:
Proposed Synthesis Route:
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Formation of the Pyrimidine Core: Condensation of ethyl acetoacetate with guanidine nitrate under basic conditions yields 4-aminopyrimidine.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro group at position 5 .
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Ethylation: A Friedel-Crafts alkylation using ethyl bromide and AlCl₃ adds the ethyl group at position 6 .
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N4 Substitution: Reaction of 4-amino-5-chloro-6-ethylpyrimidine with 1-(4-nitrophenyl)propyl bromide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (Reported Analogues) |
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Chlorination | POCl₃, reflux, 6–8 h | 75–85% |
Ethylation | EtBr, AlCl₃, 80°C, 12 h | 60–70% |
N4 Alkylation | 1-(4-Nitrophenyl)propyl bromide, K₂CO₃, DMF, 60°C | 50–65% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/chloroform mixtures are recommended .
Physicochemical Characteristics
The compound’s properties can be inferred from structurally related molecules:
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Melting Point: Estimated 180–190°C (based on nitro- and chloro-substituted pyrimidines ).
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Solubility: Low solubility in water (<0.1 mg/mL) due to hydrophobic groups; soluble in DMSO, DMF, and chloroform .
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Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture due to the nitro group .
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